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Introduction
The chemical synthesis of long RNA sequences is a cornerstone of modern molecular biology

and therapeutic development. Applications ranging from functional genomics, such as the use

of guide RNAs in CRISPR-Cas9 systems, to the development of mRNA-based vaccines and

RNA interference (RNAi) therapeutics, all rely on the ability to produce high-purity, long-chain

RNA molecules. The tert-butyldimethylsilyl (TBDMS) protecting group for the 2'-hydroxyl of the

ribose is a well-established and widely utilized chemistry in solid-phase RNA synthesis.[1][2]

This document provides detailed application notes and protocols for the synthesis of long RNA

sequences using TBDMS chemistry, covering solid-phase synthesis, deprotection, and

purification.

Overview of Solid-Phase RNA Synthesis using
TBDMS Chemistry
The synthesis of RNA oligonucleotides on a solid support is an iterative process, with each

cycle adding one nucleotide to the growing chain. The process, adapted from DNA synthesis,

involves four key steps: detritylation, coupling, capping, and oxidation.[3] The presence of the

2'-hydroxyl group in RNA necessitates the use of a protecting group, with TBDMS being a

common choice due to its stability and selective removal. However, the steric hindrance of the
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TBDMS group can lead to lower coupling efficiencies compared to DNA synthesis or other RNA

synthesis chemistries like TOM (2'-O-triisopropylsilyloxymethyl).[1][2][4]

Quantitative Data Summary
The efficiency of each step in the synthesis, deprotection, and purification process is critical,

especially for long RNA sequences where the cumulative yield can be significantly impacted by

small inefficiencies at each step.

Table 1: Comparison of Coupling Efficiencies and
Extrapolated Crude Purity

Synthesis
Chemistry

Average Coupling
Efficiency (%)

Extrapolated Crude
Purity for 100-mer
RNA (%)

Solid Support

2'-TBDMS 98.7 27
Universal Support III

PS[1]

2'-TBDMS 97.7 ~10 UnySupport CPG[1]

2'-TOM 98.9 33
Universal Support III

PS[1]

DNA 99.7 ~74
Universal Support III

PS[1]

Note: Extrapolated crude purity is calculated using the formula: Purity = (Coupling Efficiency)^

(Length-1). This provides a theoretical maximum purity before purification.

Table 2: Comparison of Purification Methods for Long
RNA Oligonucleotides
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Purification
Method

Principle Purity Yield
Recommended
for

Reversed-Phase

HPLC (RP-

HPLC)

Separation

based on

hydrophobicity.

[3][5]

>85%[5] 50-70%[6]

Short to medium

length oligos

(<50 bases)[5]

[7]; DMT-on

purification is

effective for

longer oligos (40-

150 bases).[3]

Ion-Exchange

HPLC (IEX-

HPLC)

Separation

based on charge

(phosphate

backbone).[2]

High High

Short to long

oligos, can

resolve single

base differences.

[2]

Polyacrylamide

Gel

Electrophoresis

(PAGE)

Separation

based on size

and charge.[6]

>95%[7] 20-50%[6]

Long oligos

(>40-60 bases)

requiring high

purity.[6]

Experimental Protocols
I. Solid-Phase Synthesis of Long RNA Sequences
This protocol outlines the automated solid-phase synthesis of RNA using 2'-O-TBDMS

protected phosphoramidites on a standard DNA/RNA synthesizer.

Materials:

2'-O-TBDMS protected A, C, G, and U phosphoramidites (0.1 M in anhydrous acetonitrile)

Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

Activator: 5-Ethylthio-1H-tetrazole (ETT) (0.25 M in anhydrous acetonitrile)

Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)
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Capping Reagent A: Acetic Anhydride/2,6-Lutidine/THF

Capping Reagent B: 16% N-Methylimidazole in THF

Oxidizing solution: 0.02 M Iodine in THF/Water/Pyridine

Anhydrous acetonitrile for washing

Workflow Diagram:

Synthesis Cycle (repeated n-1 times)

1. Deblocking
(Removal of 5'-DMT)

2. Coupling
(Addition of next base)

Exposes 5'-OH 3. Capping
(Blocking of unreacted 5'-OH)

Forms phosphite triester 4. Oxidation
(P(III) to P(V))

Prevents n-1 sequences

Stabilizes linkage

End:
Full-length RNA
on Solid Support

After final cycle
Start:

Solid Support
with 1st Nucleoside

Click to download full resolution via product page

Caption: Solid-phase RNA synthesis cycle using phosphoramidite chemistry.

Protocol:

Column Installation: Install the solid support column containing the first nucleoside on the

synthesizer.

Synthesis Program: Initiate the synthesis program with the desired RNA sequence. The

following steps are performed automatically for each nucleotide addition.

Deblocking: The 5'-dimethoxytrityl (DMT) group is removed with the deblocking solution to

free the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.

Coupling: The 2'-O-TBDMS protected phosphoramidite and activator are delivered to the

column to react with the free 5'-hydroxyl group. A longer coupling time (e.g., 6-12 minutes)
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is typically required for RNA synthesis compared to DNA synthesis due to the steric

hindrance of the TBDMS group.[1][4]

Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping reagents to

prevent the formation of deletion mutants (n-1 sequences). The column is washed with

anhydrous acetonitrile.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

pentavalent phosphotriester using the oxidizing solution. The column is washed with

anhydrous acetonitrile.

Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer

("Trityl-off") or left on ("Trityl-on") for purification purposes. For long RNA sequences, Trityl-on

purification is often preferred.[3]

Drying: After completion of the synthesis, the solid support is dried under a stream of argon.

II. Cleavage and Deprotection of RNA
This protocol describes the removal of the synthesized RNA from the solid support and the

deprotection of the exocyclic amines, phosphate groups, and the 2'-hydroxyl groups.

Workflow Diagram:
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Synthesized RNA on
Solid Support

Step 1: Cleavage & Base Deprotection
(e.g., AMA at 65°C)

Evaporation to Dryness

Step 2: 2'-O-TBDMS Removal
(e.g., TEA·3HF at 65°C)

Quenching of Reaction

Crude RNA Oligonucleotide
(Ready for Purification)

Click to download full resolution via product page

Caption: Workflow for the cleavage and deprotection of synthesized RNA.

Materials:

Ammonium Hydroxide/Methylamine (AMA) solution (1:1, v/v)

Triethylamine trihydrofluoride (TEA·3HF)

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
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Triethylamine (TEA), anhydrous

RNA quenching buffer

Protocol:

Cleavage and Base Deprotection:

Transfer the solid support from the synthesis column to a screw-cap vial.

Add 1 mL of AMA solution to the vial.

Seal the vial tightly and heat at 65°C for 20 minutes.

Cool the vial to room temperature.

Transfer the supernatant containing the cleaved and partially deprotected RNA to a new

microcentrifuge tube.

Dry the RNA pellet using a vacuum concentrator.

2'-O-TBDMS Group Removal:

To the dried RNA pellet, add 115 µL of anhydrous DMSO and dissolve completely. Gentle

heating at 65°C for a few minutes may be necessary.

Add 60 µL of TEA to the DMSO/RNA solution and mix gently.

Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.

Cool the reaction mixture on ice.

Quenching:

Add 1.75 mL of RNA quenching buffer to the deprotected RNA solution and mix well. The

crude RNA is now ready for purification.

III. Purification of Long RNA Sequences
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High-purity long RNA is essential for most applications. The choice of purification method

depends on the length of the RNA, the required purity, and the scale of the synthesis. For long

RNA sequences (>50 bases), PAGE or a combination of HPLC methods is often

recommended.

Workflow Diagram for HPLC Purification:

Reversed-Phase HPLC (DMT-on) Ion-Exchange HPLC (DMT-off)

Load Crude DMT-on RNA

Wash with low % Acetonitrile
(removes DMT-off failures)

Elute DMT-on Product
(high % Acetonitrile)

Post-purification
Detritylation

Desalting

Load Crude DMT-off RNA

Elute with Salt Gradient
(longer RNA elutes later)

Crude RNA

Purified RNA

Click to download full resolution via product page
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Caption: HPLC purification workflows for DMT-on and DMT-off RNA.

a) Reversed-Phase HPLC (for Trityl-on purification):

Column: C18 reversed-phase column.

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

Mobile Phase B: Acetonitrile.

Procedure:

Equilibrate the column with a low percentage of Mobile Phase B.

Load the quenched crude RNA solution.

Wash the column with a low percentage of Mobile Phase B to elute the DMT-off failure

sequences.

Elute the DMT-on full-length product with a gradient of increasing Mobile Phase B.

Collect the fractions containing the product.

Dry the collected fractions.

Remove the DMT group by treating with 80% acetic acid for 30 minutes, then quench with

an appropriate buffer.

Desalt the final product.

b) Ion-Exchange HPLC (for Trityl-off purification):

Column: Anion-exchange column (e.g., DEAE).

Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).

Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5).

Procedure:
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Ensure the crude RNA is in the Trityl-off form.

Equilibrate the column with Mobile Phase A.

Load the crude RNA sample.

Elute with a gradient of increasing Mobile Phase B. The highly negatively charged, longer

RNA sequences will elute at higher salt concentrations.

Collect fractions containing the full-length product.

Desalt the purified RNA.

c) Polyacrylamide Gel Electrophoresis (PAGE):

Gel: Denaturing polyacrylamide gel (e.g., 7 M Urea). The percentage of acrylamide depends

on the size of the RNA.

Procedure:

Load the crude RNA sample onto the gel.

Run the gel until the desired separation is achieved.

Visualize the RNA bands using UV shadowing.

Excise the band corresponding to the full-length product.

Elute the RNA from the gel slice using an appropriate elution buffer.

Recover the RNA by precipitation (e.g., ethanol precipitation).

Desalt the purified RNA.

Conclusion
The synthesis of long RNA sequences using TBDMS chemistry is a robust and reliable method.

While the coupling efficiency may be slightly lower than some newer chemistries, careful

optimization of the synthesis, deprotection, and purification protocols can yield high-quality long
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RNA suitable for a wide range of research and therapeutic applications. The choice of

purification method is critical and should be selected based on the desired purity and the length

of the RNA oligonucleotide. For long RNA sequences, PAGE purification or a dual HPLC

purification strategy is often necessary to achieve the high purity required for demanding

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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